The Discovery of 2',3'-cGAMP: A Landmark in Innate Immunity
The Discovery of 2',3'-cGAMP: A Landmark in Innate Immunity
The identification of cyclic GMP-AMP (2',3'-cGAMP) as a second messenger in the innate immune response to cytosolic DNA marked a pivotal moment in our understanding of how the body defends itself against pathogens and cellular damage. This discovery not only elucidated a previously unknown signaling molecule but also unraveled the intricate workings of the cGAS-STING pathway, a critical component of host defense. This in-depth guide provides a historical context of this discovery, details the key experiments that led to it, and presents the relevant signaling pathways and experimental workflows.
Historical Context: The Search for a Cytosolic DNA Sensor
For decades, it was known that the presence of DNA in the cytoplasm of mammalian cells triggers a potent type I interferon response, a key element of antiviral defense.[1][2] However, the precise mechanism by which cytosolic DNA was sensed and translated into a cellular response remained a significant puzzle. Prior to 2012, research had identified STING (Stimulator of Interferon Genes) as a crucial adaptor protein in this pathway, but the identity of the direct DNA sensor that signals to STING was unclear.[3][4] Several proteins had been proposed as potential cytosolic DNA sensors, but a unifying mechanism was lacking.[3][4]
The prevailing hypothesis was that a protein directly recognized cytosolic DNA and then interacted with STING to initiate downstream signaling. The discovery of 2',3'-cGAMP challenged this paradigm by revealing the existence of a small molecule intermediary, a second messenger, that bridges DNA sensing and STING activation.
The groundbreaking work from the laboratory of Zhijian "James" Chen at the University of Texas Southwestern Medical Center was instrumental in this discovery.[1][2] Their research culminated in two seminal papers published in Science in 2013, which identified both the novel second messenger, 2',3'-cGAMP, and the enzyme that produces it, cyclic GMP-AMP synthase (cGAS).[1][2] This discovery was the result of meticulous biochemical fractionation and reconstitution experiments, coupled with modern analytical techniques like mass spectrometry.
Key Experiments in the Discovery of 2',3'-cGAMP
The journey to identify 2',3'-cGAMP involved a series of elegant and systematic experiments designed to isolate and characterize the factor responsible for activating STING in response to cytosolic DNA.
Biochemical Purification of the STING-Activating Factor
The initial breakthrough came from the observation that the supernatant from digitonin-permeabilized cells, when stimulated with DNA, could activate STING in target cells. This suggested the presence of a soluble factor that was produced upon DNA stimulation. The Chen lab embarked on a classic biochemical purification strategy to isolate this factor.
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Cell Culture and Stimulation: Mouse L929 fibroblast cells were cultured in large quantities. The cells were then treated with digitonin to permeabilize the plasma membrane. The permeabilized cells were stimulated with herring testes DNA (HT-DNA) in the presence of ATP and GTP to induce the production of the active factor.
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Preparation of Cell-Free Supernatant: The supernatant from the stimulated cells, containing the soluble factor, was collected.
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Heat Inactivation and Nuclease Treatment: The supernatant was heated to inactivate any proteins and treated with nucleases to degrade the input DNA. This step was crucial to ensure that the observed STING activation was not due to residual DNA.
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Chromatographic Fractionation: The treated supernatant was subjected to a series of chromatographic steps to purify the active factor. This included:
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Anion-exchange chromatography: The supernatant was passed through a Q-Sepharose column, and the fractions were eluted with a salt gradient.
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Size-exclusion chromatography: The active fractions from the anion-exchange step were further separated based on size using a Superdex Peptide column.
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Reversed-phase high-performance liquid chromatography (HPLC): The final purification step involved separating the active fractions on a C18 reversed-phase HPLC column.
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Activity Assay: Throughout the purification process, the fractions were tested for their ability to induce the dimerization of IRF3 (a downstream target of STING) in digitonin-permeabilized cells. This served as the bioassay to track the active factor.
Identification of the Active Factor as a Cyclic Dinucleotide
Once a highly purified active fraction was obtained, the next challenge was to determine its chemical identity.
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Sample Preparation: The purified active fraction was analyzed by high-resolution mass spectrometry.
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Mass Spectrometry: The analysis revealed a molecule with a mass-to-charge ratio (m/z) corresponding to a cyclic GMP-AMP dinucleotide (cGAMP).[1]
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Structural Elucidation: Further tandem mass spectrometry (MS/MS) analysis, which fragments the molecule and measures the masses of the fragments, confirmed the composition and cyclic nature of the molecule.[1][5] The fragmentation pattern was consistent with a molecule containing one guanosine monophosphate (GMP) and one adenosine monophosphate (AMP) linked in a cyclic structure.[5]
Identification of cGAS as the Enzyme Synthesizing 2',3'-cGAMP
Concurrently with the identification of cGAMP, the Chen lab sought to identify the enzyme responsible for its synthesis. They used a similar biochemical fractionation approach, this time tracking the enzymatic activity that could produce the STING-activating factor from ATP and GTP in the presence of DNA.
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Biochemical Fractionation of cGAMP Synthesis Activity: Cytosolic extracts from L929 cells were subjected to multiple chromatographic steps to purify the enzyme responsible for cGAMP synthesis.
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Mass Spectrometry-based Protein Identification: The proteins in the most active fraction were identified using quantitative mass spectrometry. This led to the identification of a previously uncharacterized protein, which they named cyclic GMP-AMP synthase (cGAS).[2]
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Recombinant Protein Expression and Activity Assay: The gene encoding cGAS was cloned and expressed in E. coli to produce recombinant cGAS protein. The purified recombinant cGAS was shown to synthesize a STING-activating factor from ATP and GTP only in the presence of double-stranded DNA.
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Confirmation of the Reaction Product: The product of the recombinant cGAS reaction was confirmed to be cGAMP by mass spectrometry.
The Unique Structure of 2',3'-cGAMP
A surprising finding was that the cGAMP produced by mammalian cGAS was not the canonical 3',5'-3',5' linked cyclic dinucleotide found in bacteria. Instead, it was a non-canonical isomer, 2',3'-cGAMP, containing one 2',5'-phosphodiester bond and one 3',5'-phosphodiester bond.[6] This unique linkage was found to be critical for its high-affinity binding to STING and potent activation of the downstream immune response.[6]
Quantitative Data Summary
The following table summarizes key quantitative data from the seminal studies on 2',3'-cGAMP discovery.
| Parameter | Value | Reference |
| EC50 for IFN-β induction by 2',3'-cGAMP in THP-1 cells | ~124 µM | [7] |
| EC50 for IFN-β induction by 2',3'-cGAMP in human PBMCs | ~70 µM | [7] |
| Binding Affinity (Kd) of 2',3'-cGAMP to STING | High affinity (specific value varies by study and method) | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway and the experimental workflow for the purification of 2',3'-cGAMP.
References
- 1. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGAS, an innate dsDNA sensor with multifaceted functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
